Cas no 201541-70-0 (7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine)

7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]-
- 7-chloro-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidine
- 7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine
- 7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Chloro-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Z2932608243
- EN300-27122388
- SCHEMBL4923637
- G49146
- 201541-70-0
- DTXSID80442868
-
- MDL: MFCD08898710
- Inchi: InChI=1S/C11H7Cl2N5/c12-8-4-2-1-3-7(8)5-18-11-9(16-17-18)10(13)14-6-15-11/h1-4,6H,5H2
- InChI Key: KVTNWOJIQXOOFC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)Cl)N=N2)Cl
Computed Properties
- Exact Mass: 279.00811
- Monoisotopic Mass: 279.0078506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- PSA: 56.49
7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27122388-0.25g |
7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
201541-70-0 | 95% | 0.25g |
$331.0 | 2023-09-11 | |
Enamine | EN300-27122388-0.05g |
7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
201541-70-0 | 95% | 0.05g |
$155.0 | 2023-09-11 | |
Enamine | EN300-27122388-1.0g |
7-chloro-3-[(2-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
201541-70-0 | 95% | 1.0g |
$671.0 | 2023-07-10 | |
1PlusChem | 1P002DXQ-500mg |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 500mg |
$710.00 | 2023-12-19 | |
1PlusChem | 1P002DXQ-1g |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 1g |
$892.00 | 2023-12-19 | |
Aaron | AR002E62-10g |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 10g |
$3991.00 | 2023-12-15 | |
Aaron | AR002E62-50mg |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 50mg |
$239.00 | 2025-02-14 | |
Aaron | AR002E62-2.5g |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 2.5g |
$1834.00 | 2023-12-15 | |
Aaron | AR002E62-250mg |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 250mg |
$481.00 | 2025-02-14 | |
1PlusChem | 1P002DXQ-5g |
3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-3-[(2-chlorophenyl)methyl]- |
201541-70-0 | 95% | 5g |
$2466.00 | 2023-12-19 |
7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
Additional information on 7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3triazolo4,5-dpyrimidine
7-Chloro-3-(2-Chlorophenyl)methyl-3H-1,2,3-Triazolo[4,5-d]Pyrimidine: A Comprehensive Overview
The compound 7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine, identified by the CAS number CAS No. 201541-70-0, is a structurally complex heterocyclic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their unique electronic properties and versatility in chemical synthesis. The molecule features a pyrimidine ring fused with a triazole ring system, substituted with chloro groups at specific positions to enhance its reactivity and selectivity.
Recent studies have highlighted the importance of triazolopyrimidines in drug discovery and development. The presence of the chloro substituents at the 7-position and the 2-position of the phenyl group introduces steric and electronic effects that can modulate the compound's interactions with biological targets. This makes it a promising candidate for designing novel therapeutics targeting various diseases, including cancer and inflammatory conditions.
The synthesis of 7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have employed methodologies such as nucleophilic aromatic substitution and cyclization reactions to construct the heterocyclic core. The use of transition metal catalysts has also been explored to facilitate these transformations efficiently.
In terms of applications, this compound has shown potential in the field of medicinal chemistry as a building block for constructing bioactive molecules. Its ability to form hydrogen bonds and participate in π–π interactions makes it an ideal candidate for designing drugs with high affinity for protein targets. Recent computational studies have demonstrated that this compound exhibits favorable pharmacokinetic properties, including good solubility and permeability.
The structural uniqueness of CAS No. 201541-70-0 also lends itself to applications in materials science. Its ability to act as a ligand in coordination chemistry has been explored for designing metalloorganic frameworks (MOFs) with potential applications in gas storage and catalysis. The compound's ability to self-assemble into ordered structures under certain conditions further enhances its utility in nanotechnology.
From an environmental perspective, researchers have investigated the biodegradability and eco-toxicity of this compound to ensure its safe use in industrial applications. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, reducing its persistence in the environment.
In conclusion, 7-chloro-3-(2-chlorophenyl)methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it a valuable tool for advancing research in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its potential uses, this compound is poised to play a significant role in shaping future innovations.
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